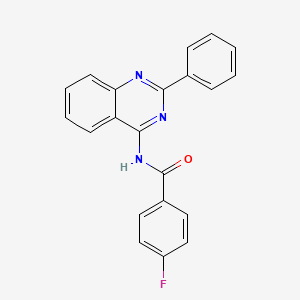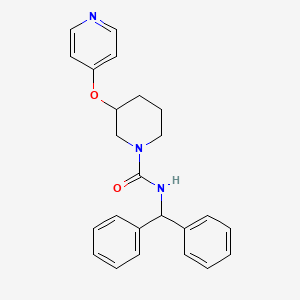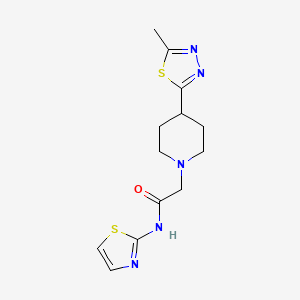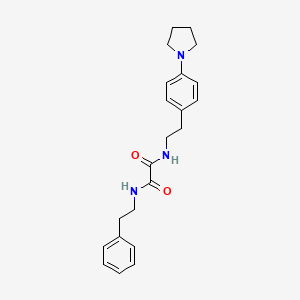
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal species. This research highlights the compound's potential in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Anticancer Activity
Zhang et al. (2021) explored 3-methylquinazolinone derivatives as EGFR inhibitors, showing enhanced antiproliferative activities against tumor cells. This suggests the utility of such compounds in cancer therapy, particularly in designing novel anti-cancer drugs (Zhang et al., 2021).
Fluorinated Heterocycles in Industry
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, underscoring the importance of fluorine in pharmaceutical and agrochemical industries. This study demonstrates the synthetic utility of fluorine-containing compounds in creating diverse heterocyclic structures (Wu et al., 2017).
Antibacterial Quinolones
Kuramoto et al. (2003) discovered potent antibacterial activities in 8-chloroquinolone derivatives, particularly against resistant bacterial strains, suggesting the potential of fluorinated compounds in developing new antibiotics (Kuramoto et al., 2003).
Imaging Applications
Tu et al. (2007) synthesized fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of fluorinated compounds in diagnostic imaging and cancer research (Tu et al., 2007).
Zukünftige Richtungen
The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESLFCLAFQWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)



![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)

![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)


![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)